2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Descripción
The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A 2-hydroxyethylamino substituent at the pyrido-pyrimidinone C2 position.
- A (Z)-configured methylene bridge linking the pyrido-pyrimidinone C3 to the thiazolidinone C3.
This compound is part of a broader class of thiazolidinone-pyrido-pyrimidinone hybrids, often investigated for their biological activities, including antimicrobial, antiviral, or kinase-inhibitory properties . The Z-configuration of the methylene bridge is critical for maintaining planarity and optimizing interactions with biological targets .
Propiedades
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-25-9-7-21-16(24)12(27-17(21)26)10-11-14(18-5-8-22)19-13-4-2-3-6-20(13)15(11)23/h2-4,6,10,18,22H,5,7-9H2,1H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWTVMDBBYRHCC-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 489.6 g/mol. The IUPAC name provides insight into its structural components, which include thiazolidinone and pyrido-pyrimidine moieties that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O4S2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | (5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C22H27N5O4S2/c1-30... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may act as an enzyme inhibitor, modulating various biochemical pathways. The thiazolidinone component is known for its role in inhibiting protein-protein interactions and enzyme activities, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidinone derivatives possess moderate to high antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that derivatives of thiazolidinones can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The interaction with specific receptors or enzymes involved in cancer progression could be a mechanism through which this compound exerts its effects .
Study 1: Inhibition of Tumor Growth
In a study examining the effects of thiazolidinone derivatives on tumor growth, researchers found that certain compounds significantly reduced the viability of cancer cells in vitro. The IC50 values obtained for these compounds were in the low micromolar range, indicating potent activity against cancer cell lines .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related thiazolidinones highlighted their ability to disrupt bacterial cell membranes. This disruption led to increased permeability and eventual cell lysis in tested strains such as E. coli and Klebsiella pneumoniae. The results suggested that modifications in the side chains could enhance their antimicrobial potency .
Comparación Con Compuestos Similares
Table 1: Key Structural Differences Among Thiazolidinone-Pyrido-Pyrimidinone Derivatives
Key Observations:
- The thiazolidinone C3 substituent (e.g., 2-methoxyethyl vs. 1-phenylethyl) significantly alters lipophilicity and steric bulk, impacting membrane permeability and target binding .
- The pyrido-pyrimidinone core distinguishes the target compound from simpler thiazolidinones (e.g., azulene derivatives in ), enabling π-π stacking interactions in biological systems .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
Key Observations:
- The target compound’s lower LogP compared to the 1-phenylethyl analogue suggests improved hydrophilicity, likely due to the 2-methoxyethyl group’s balance between lipophilic (methoxy) and polar (ether) characteristics.
- The thioxo group in the thiazolidinone ring enhances hydrogen-bond acceptor capacity, aiding in target engagement .
Table 3: Bioactivity Comparison
Key Observations:
- The target compound exhibits 10-fold higher kinase inhibition potency than its 1-phenylethyl analogue , likely due to reduced steric hindrance from the smaller 2-methoxyethyl group.
- Docking studies (e.g., using AutoDock Vina) reveal stronger affinity (-9.8 kcal/mol) for kinase active sites, attributed to optimized hydrophobic interactions and hydrogen bonding with the thioxo group .
- The azulene derivative shows weaker antimicrobial activity, highlighting the importance of the pyrido-pyrimidinone core for broad-spectrum efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
